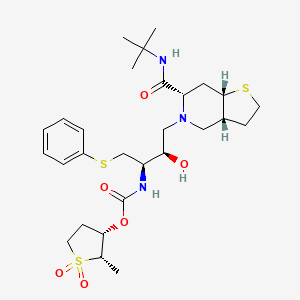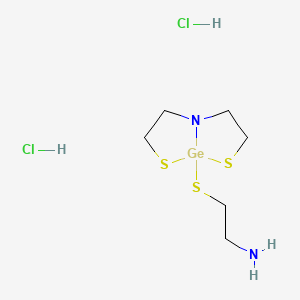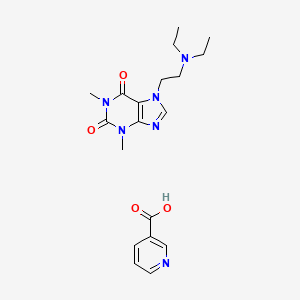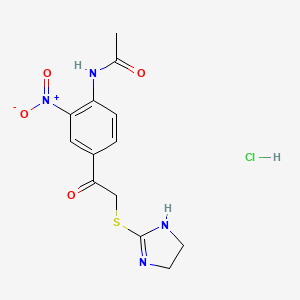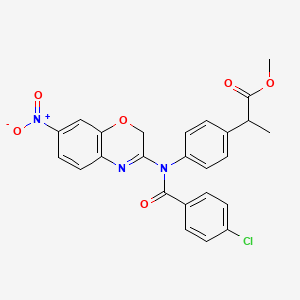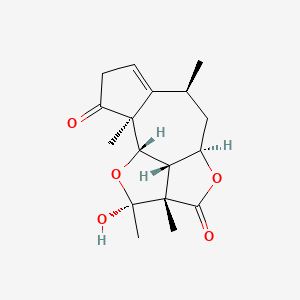
2-Furanmethanamine, 5,5'-(1,4-butanediylbis(thiomethylene))bis(N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furanmethanamine, 5,5’-(1,4-butanediylbis(thiomethylene))bis(N,N-dimethyl- is a complex organic compound characterized by the presence of furan, amine, and thiomethylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, 5,5’-(1,4-butanediylbis(thiomethylene))bis(N,N-dimethyl- typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with amine and thiomethylene compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Furanmethanamine, 5,5’-(1,4-butanediylbis(thiomethylene))bis(N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical properties and applications.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds with diverse chemical properties.
Scientific Research Applications
2-Furanmethanamine, 5,5’-(1,4-butanediylbis(thiomethylene))bis(N,N-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s reactivity and versatility make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furanmethanamine, 5,5’-(1,4-butanediylbis(thiomethylene))bis(N,N-dimethyl- involves its interaction with molecular targets through various pathways. The compound’s functional groups enable it to form bonds with specific enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-Furanmethanamine, 5,5’-(1,8-octanediylbis(thiomethylene))bis(N,N-dimethyl-: This compound has a longer alkyl chain, which may affect its reactivity and applications.
2-Furanmethanamine, 5,5’-(1,3-propanediylbis(thiomethylene))bis(N,N-dimethyl-: With a shorter alkyl chain, this compound may have different chemical properties and uses.
Uniqueness
2-Furanmethanamine, 5,5’-(1,4-butanediylbis(thiomethylene))bis(N,N-dimethyl- is unique due to its specific alkyl chain length and the presence of both furan and thiomethylene groups
Properties
CAS No. |
138878-44-1 |
|---|---|
Molecular Formula |
C20H32N2O2S2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
1-[5-[4-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]butylsulfanylmethyl]furan-2-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H32N2O2S2/c1-21(2)13-17-7-9-19(23-17)15-25-11-5-6-12-26-16-20-10-8-18(24-20)14-22(3)4/h7-10H,5-6,11-16H2,1-4H3 |
InChI Key |
QLQLZILPUSPCNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCCCSCC2=CC=C(O2)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


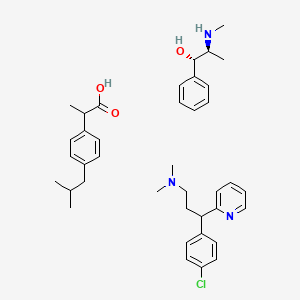

![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)
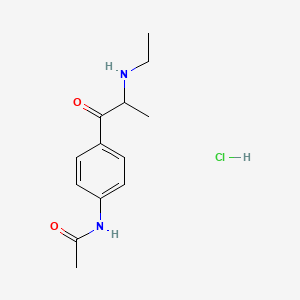
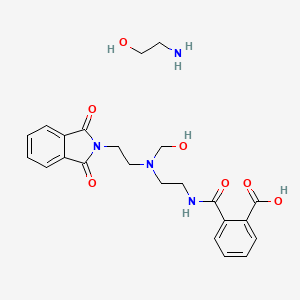
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
